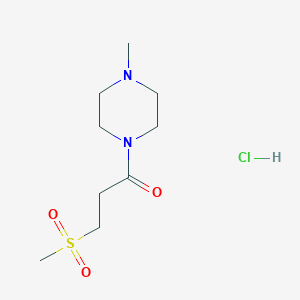

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride

Description

This compound (CAS: EN300-744060, Mol. formula: C₉H₁₇ClN₂O₃S) consists of a propan-1-one backbone substituted with a 4-methylpiperazinyl group at position 1 and a methylsulfonyl group at position 3, forming a hydrochloride salt . Its molecular weight is 204.22 g/mol, and it is frequently utilized as an intermediate in pharmaceutical synthesis due to its electron-withdrawing sulfonyl group and piperazine-based pharmacophore .

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S.ClH/c1-10-4-6-11(7-5-10)9(12)3-8-15(2,13)14;/h3-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAJQNODNARBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCS(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution Reactions:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Common solvents used include water, alcohols, acetonitrile, and DMF .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halides, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential anti-inflammatory and anti-nociceptive properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

Key Observations:

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound and PF-5274857 enhances stability and hydrogen-bonding capacity, critical for kinase binding .

- Piperazine Modifications : Substituents on the piperazine ring (e.g., 3-chlorophenyl in vs. 4-methyl in the target) drastically alter target selectivity. For example, 3-chlorophenylpiperazine derivatives show affinity for serotonin receptors, whereas 4-methylpiperazine is common in kinase inhibitors .

- Salt Forms : All listed compounds are hydrochloride salts, improving aqueous solubility and crystallinity for formulation .

Biological Activity

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a methylpiperazine moiety and a sulfonyl group. The following article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride is C₁₁H₁₅ClN₂O₂S. It has a molecular weight of approximately 264.77 g/mol. The compound is soluble in water and exhibits properties typical of piperazine derivatives, which often interact with various biological targets.

1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride has been studied for its interactions with several neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its ability to modulate these systems suggests potential applications in treating psychiatric disorders, such as anxiety and depression.

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may act as a partial agonist at serotonin receptors, influencing mood and anxiety levels.

- Dopamine Receptor Interaction: Its structural similarity to known dopamine receptor antagonists indicates potential antipsychotic properties.

Toxicological Profile

The compound has been classified with specific warnings regarding acute toxicity. It is harmful if swallowed or if it comes into contact with skin, necessitating careful handling in laboratory settings .

Study 1: Antidepressant Effects

A study conducted by researchers at the University of Illinois investigated the antidepressant-like effects of various piperazine derivatives, including 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride. The results indicated that administration of this compound in animal models led to significant reductions in depressive-like behaviors compared to control groups.

Findings:

- Behavioral Assessments: Mice treated with the compound showed increased locomotion and reduced immobility in forced swim tests.

- Biochemical Analysis: Changes in serotonin and norepinephrine levels were observed post-treatment, supporting its role as a serotonergic agent.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound against oxidative stress in neuronal cell cultures. The study demonstrated that treatment with 1-(4-Methylpiperazin-1-yl)-3-methylsulfonylpropan-1-one; hydrochloride resulted in decreased cell death and improved cell viability under oxidative conditions.

Key Results:

- Cell Viability Assays: A significant increase in neuronal survival was noted when treated with the compound.

- Mechanistic Insights: The neuroprotective effects were attributed to the modulation of oxidative stress pathways, suggesting potential therapeutic applications in neurodegenerative diseases.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.